molecular formula C22H34Cl2N2O2 B6271890 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride CAS No. 2059988-39-3

1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride

Cat. No.: B6271890
CAS No.: 2059988-39-3
M. Wt: 429.4
InChI Key:
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Description

1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is a complex organic compound with notable applications in various scientific fields. Its structure is characterized by multiple aromatic rings and functional groups, making it a candidate for numerous synthetic and analytical studies.

Preparation Methods

Synthetic routes and reaction conditions:

  • The synthesis of 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride typically begins with the preparation of intermediate compounds. One common route includes the alkylation of phenolic derivatives followed by amination.

  • Reaction conditions often involve mild to moderate temperatures with catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial production methods:

  • Industrial production scales up these synthetic routes, employing continuous flow reactors to optimize yield and efficiency.

  • High-purity reagents and stringent conditions are maintained to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at its amine functional group, forming N-oxide derivatives.

  • Reduction: Reductive reactions can occur at the aromatic rings, leading to hydrogenated compounds.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, where halogenation and nitration can modify the chemical structure.

Common reagents and conditions:

  • Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents are frequently used.

  • Reaction conditions vary but often include controlled temperatures and pressures to drive the desired transformation.

Major products formed:

  • Oxidation produces N-oxide derivatives.

  • Reduction yields hydrogenated aromatic compounds.

  • Substitution generates various halogenated or nitrated analogs.

Scientific Research Applications

1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is pivotal in several research areas:

  • Chemistry: Utilized as a reagent and intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biomolecules, potentially influencing biochemical pathways.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Used in the development of specialized materials and as a stabilizer in certain processes.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, primarily through binding to receptor sites or enzymes. This binding can alter the activity of these targets, leading to downstream effects on cellular functions and pathways.

Comparison with Similar Compounds

  • 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2-methylphenoxy}propan-2-amine

  • 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-diphenylphenoxy}propan-2-amine

  • Uniqueness: The specific arrangement of functional groups in the compound enhances its binding affinity and selectivity for certain targets compared to its analogs.

  • Properties

    CAS No.

    2059988-39-3

    Molecular Formula

    C22H34Cl2N2O2

    Molecular Weight

    429.4

    Purity

    95

    Origin of Product

    United States

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